![molecular formula C13H7Cl2NO B2612739 2,11-Dichlorodibenzo[b,f][1,4]oxazepine CAS No. 3455-14-9](/img/structure/B2612739.png)

2,11-Dichlorodibenzo[b,f][1,4]oxazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

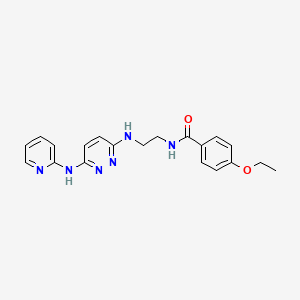

2,11-Dichlorodibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C13H7Cl2NO . It is a tricyclic norepinephrine uptake inhibitor .

Synthesis Analysis

The synthesis of this compound involves various methods. One of the methods includes the reaction of substituted 2-aminophenols with alkynones at 100 °C . Another method involves a copper initiated C-N and C-O coupling of 2-halophenols .Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The InChI code for this compound is 1S/C13H7Cl2NO/c14-8-5-6-11-9 (7-8)13 (15)16-10-3-1-2-4-12 (10)17-11/h1-7H .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.11 . It is a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

2,11-Dichlorodibenzo[b,f][1,4]oxazepine and its analogues demonstrate a range of biological activities, predominantly affecting the central nervous system. Notably, they serve as intermediates in the synthesis of polyfluorinated analogues of psychotropic agents like Sintamil and loxapine. An approach to synthesize polyfluorinated analogues, involving intramolecular dehydrofluorination, has been explored (Gerasimova, Konstantinova, & Petrenko, 1989).

Analgesic Applications

8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, an analogue of this compound, has been identified as a selective PGE2 antagonist with antinociceptive activities. Its structure-activity relationships suggest its potential as an effective analgesic (Hallinan et al., 1993).

Microbial Transformation

The compound undergoes microbial transformation by various fungi, leading to new derivatives with potential pharmacological applications. For instance, Hormodendrum sp. transforms 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine into novel compounds (Jiu, Mizuba, & Hribar, 1977).

Ring-Opening Reactions

Research has been conducted on the ring-opening of tetrafluorodibenz[b, f][1,4]oxazepine to produce fluorinated aryl ethers. This process is significant for the development of compounds with amide and aldehyde functionalities, which may have diverse applications (Doherty et al., 2003).

Crystal Structure Analysis

The crystal structure of a mixed solvated form of amoxapine acetate, a derivative of dibenz[b,f][1,4]oxazepine, has been studied. Understanding its crystal structure could be crucial for developing better pharmacological formulations (Bhardwaj, Raval, Oswald, & Florence, 2015).

Catalytic Asymmetric Reactions

Dibenzo[b,f][1,4]oxazepine's scaffold is a key structure in medicinal chemistry, displaying diverse biological activities. Catalytic asymmetric methodologies for synthesizing chiral dibenzo[b,f][1,4]oxazepine derivatives have been a subject of research, with implications for the synthesis of related compounds (Munck, Vila, & Pedro, 2018).

TRPA1 Channel Activation

This compound derivatives have been identified as potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel, a key biological sensor to irritant chemicals. This discovery enhances the understanding of TRPA1 channel's role in conditions like asthma and pain (Gijsen et al., 2010).

Diuretic Screening

Certain derivatives of dibenz[b,f][1,4]oxazepine have been synthesized and evaluated as potential high-ceiling diuretics. Their activity depends on the conformational mobility of their substituents, suggesting potential for developing new diuretic drugs (Allen, Reitano, & Urbach, 1978).

Safety and Hazards

The safety information for 2,11-Dichlorodibenzo[b,f][1,4]oxazepine includes hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Wirkmechanismus

Target of Action

It’s known that derivatives of dibenzo[b,f][1,4]oxazepine possess an array of pharmacological activities , suggesting that they interact with various biological targets.

Mode of Action

It’s known that the hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .

Biochemical Pathways

It’s known that dibenzo[b,f][1,4]oxazepine derivatives can affect various biochemical pathways due to their wide range of pharmacological activities .

Result of Action

It’s known that dibenzo[b,f][1,4]oxazepine derivatives have a wide range of pharmacological activities .

Biochemische Analyse

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2,11-Dichlorodibenzo[b,f][1,4]oxazepine at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

Eigenschaften

IUPAC Name |

6,8-dichlorobenzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-8-5-6-11-9(7-8)13(15)16-10-3-1-2-4-12(10)17-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOFTPBYJKJOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=C(O2)C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2612656.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612658.png)

![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)

![N-(2,3-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2612665.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2612670.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2612679.png)